molecular formula C7H18ClNO B8117301 (S)-2-Amino-2,4-dimethylpentan-1-ol hydrochloride

(S)-2-Amino-2,4-dimethylpentan-1-ol hydrochloride

Cat. No.: B8117301
M. Wt: 167.68 g/mol
InChI Key: PPMWBDYRMBNPBX-FJXQXJEOSA-N
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Description

(S)-2-Amino-2,4-dimethylpentan-1-ol hydrochloride is a chiral amine compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2,4-dimethylpentan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-2-Amino-2,4-dimethylpentan-1-ol.

    Hydrochloride Formation: The free base is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous or alcoholic solution under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes:

    Bulk Synthesis: Utilizing large reactors to handle significant quantities of starting materials.

    Purification: Employing techniques such as crystallization, filtration, and drying to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2,4-dimethylpentan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Scientific Research Applications

(S)-2-Amino-2,4-dimethylpentan-1-ol hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular systems.

    Industry: Employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2,4-dimethylpentan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It influences various biochemical pathways, including neurotransmitter synthesis and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2,4-dimethylpentan-1-ol hydrochloride: The enantiomer of the compound with different biological activity.

    2-Amino-2-methylpropanol hydrochloride: A structurally similar compound with distinct properties.

Uniqueness

(S)-2-Amino-2,4-dimethylpentan-1-ol hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals.

Properties

IUPAC Name

(2S)-2-amino-2,4-dimethylpentan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO.ClH/c1-6(2)4-7(3,8)5-9;/h6,9H,4-5,8H2,1-3H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMWBDYRMBNPBX-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@](C)(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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